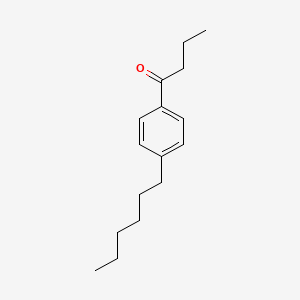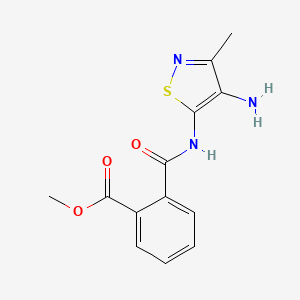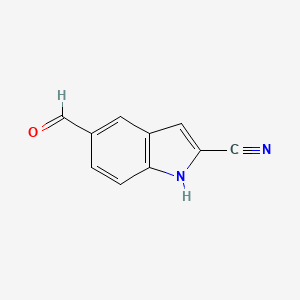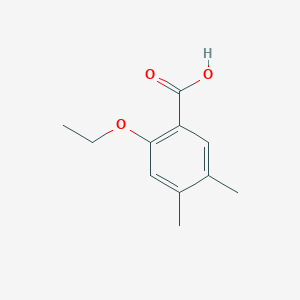
4'-Hexylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylbutyrophenone (4-HBP) is an organic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and in the development of pharmaceuticals and other drugs. 4-HBP has also been studied for its potential as a drug target, due to its ability to interact with various receptors in the body.
Mechanism of Action
The mechanism of action of 4-Hexylbutyrophenone is not fully understood. However, it is known to interact with various receptors in the body, including serotonin receptors, dopamine receptors, and GABA receptors. 4'-Hexylbutyrophenone has also been found to interact with enzymes, such as monoamine oxidase and cytochrome P450. These interactions are believed to be responsible for the effects of 4'-Hexylbutyrophenone on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Hexylbutyrophenone have been studied in both animals and humans. In animal studies, 4'-Hexylbutyrophenone has been found to affect the levels of various neurotransmitters, including serotonin, dopamine, and GABA. In humans, 4'-Hexylbutyrophenone has been found to affect the levels of hormones, such as cortisol and adrenocorticotropic hormone. In addition, 4'-Hexylbutyrophenone has been found to affect the levels of various enzymes, such as monoamine oxidase and cytochrome P450.
Advantages and Limitations for Lab Experiments
The use of 4-Hexylbutyrophenone in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it suitable for use in cost-sensitive experiments. Second, it is easy to synthesize, making it suitable for use in a variety of experiments. Third, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 4'-Hexylbutyrophenone in laboratory experiments. First, it has a relatively short shelf life, making it unsuitable for long-term experiments. Second, it is not very soluble in water, making it difficult to use in aqueous solutions. Third, it is not very stable in the presence of light or heat, making it unsuitable for use in certain types of experiments.
Future Directions
The potential future directions for 4-Hexylbutyrophenone include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and other products. In addition, further research could be conducted into the synthesis of 4'-Hexylbutyrophenone and its potential uses as a reagent in organic synthesis. Finally, further research could be conducted into the potential toxicity of 4'-Hexylbutyrophenone and its potential interactions with other compounds.
Synthesis Methods
4-Hexylbutyrophenone can be synthesized by a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a tertiary alcohol. The Diels-Alder reaction involves the reaction of an alkene with a dienophile to form a cyclic compound. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the desired product and the available reactants.
Scientific Research Applications
4-Hexylbutyrophenone has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and in the development of pharmaceuticals and other drugs. 4'-Hexylbutyrophenone has also been studied for its potential as a drug target, due to its ability to interact with various receptors in the body. In addition, 4'-Hexylbutyrophenone has been used as a substrate in enzymatic reactions, and as a tool to study the structure and function of proteins.
properties
IUPAC Name |
1-(4-hexylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-5-6-7-9-14-10-12-15(13-11-14)16(17)8-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECYNFHFXMSKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hexylbutyrophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)
![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)






![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)



